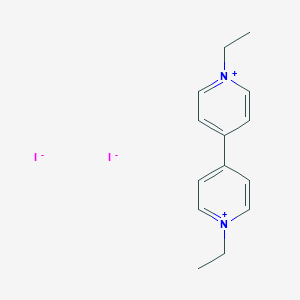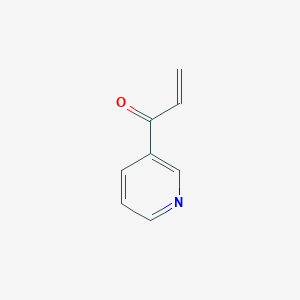
1,1'-二乙基-4,4'-联吡啶二碘化物
描述
科学研究应用
1,1'-Diethyl-[4,4'-bipyridine]-1,1'-diium iodide has a wide range of scientific research applications:
Electrochemical Studies: It is used as an electron transfer agent in electrochemical cells and batteries.
Energy Conversion Devices: It is employed in photovoltaic cells and other energy conversion devices as an electron transfer mediator.
Chemical Sensors: The compound is used in the development of electrochemical sensors due to its redox properties.
Diagnostic Assays: It finds applications in diagnostic assays and manufacturing processes in hematology and histology.
作用机制
Target of Action
Ethyl viologen diiodide primarily targets metal-organic frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a significant focus of research in the field of inorganic chemistry due to their relative ease of functionalisation .
Mode of Action
The compound interacts with its targets through a process known as redox targeting reactions . In these reactions, Ethyl viologen diiodide serves as an electrolyte to conduct cyclic voltammetry . This process involves the transfer of electrons between chemical species, leading to changes in the oxidation states of atoms within the species .
Biochemical Pathways
The biochemical pathways affected by Ethyl viologen diiodide are primarily related to the formation of metal-organic frameworks . The compound is incorporated as counter-ions in the formation of these frameworks . The resulting products contain the radical cation [MV]c + .
Result of Action
The primary result of Ethyl viologen diiodide’s action is the formation of metal-organic frameworks . These frameworks can be switchable, meaning they can change states under different conditions . The compound’s action leads to the formation of products that contain the radical cation [MV]c + .
Action Environment
The action, efficacy, and stability of Ethyl viologen diiodide are influenced by environmental factors such as temperature and exposure to air . For instance, reactions carried out at different temperatures yield products with different properties . Additionally, the radical cation in the bdc-containing products is rapidly oxidised to the dication on exposure to air .
准备方法
1,1'-Diethyl-[4,4'-bipyridine]-1,1'-diium iodide can be synthesized through two primary methods:
Reaction with Hydrogen Iodide: Ethyl viologen reacts with hydrogen iodide to produce ethyl viologen diiodide.
Reaction with Iodides: Ethyl viologen reacts with iodides to form ethyl viologen monoiodide, which is then further reacted with iodides to yield ethyl viologen diiodide.
化学反应分析
1,1'-Diethyl-[4,4'-bipyridine]-1,1'-diium iodide undergoes several types of chemical reactions:
Oxidation and Reduction: It serves as an electrolyte in cyclic voltammetry to investigate redox targeting reactions. The compound can exist in different oxidation states, which makes it useful in redox reactions.
Substitution Reactions: It can participate in substitution reactions where the iodide ions can be replaced by other anions under suitable conditions.
Common reagents and conditions for these reactions include hydrogen iodide and various iodides. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
1,1'-Diethyl-[4,4'-bipyridine]-1,1'-diium iodide can be compared with other similar compounds such as:
Methyl Viologen Diiodide: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl Viologen Dibromide: Contains bromide ions instead of iodide ions.
Ethyl Viologen Diperchlorate: Contains perchlorate ions and is used in various diagnostic assays.
1,1'-Diethyl-[4,4'-bipyridine]-1,1'-diium iodide is unique due to its specific redox properties and its ability to form stable crystalline structures, making it particularly useful in electrochemical applications .
属性
IUPAC Name |
1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2.2HI/c1-3-15-9-5-13(6-10-15)14-7-11-16(4-2)12-8-14;;/h5-12H,3-4H2,1-2H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBJDSANDCPCLD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC.[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562086 | |
| Record name | 1,1'-Diethyl-4,4'-bipyridin-1-ium diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1983-61-5 | |
| Record name | 1,1'-Diethyl-4,4'-bipyridin-1-ium diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Bipyridinium, 1,1'-diethyl-, diiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ethyl Viologen Diiodide (EVI2) enhance the performance of energy storage systems, specifically in the context of redox flow batteries?
A1: EVI2 acts as a redox mediator in redox flow batteries, facilitating electron transfer during charge and discharge cycles. [] In a study published by Wang et al., EVI2 was combined with Prussian blue (PB) in a novel redox flow battery design. [] The researchers found that EVI2 effectively mediates redox reactions with both the I−/I3− electrolyte and PB. This interaction allows for higher energy density (up to 117 Wh/L) and efficient cycling performance compared to systems without EVI2. []
Q2: What is the mechanism behind EVI2's ability to regenerate iodide ions (I–) in the presence of Prussian blue, and why is this significant for solar rechargeable batteries?
A2: EVI2, in its reduced state, can donate electrons to triiodide ions (I3−), converting them back to iodide ions (I−). [] This regeneration of I− is crucial for the continuous operation of dye-sensitized solar cells, which typically use I−/I3− as the redox electrolyte. [] Prussian blue, acting as a cathode material, facilitates the reduction of EVI2, thus enabling the continuous regeneration of I− and ensuring a stable electrolyte concentration for efficient solar energy conversion. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






-methanone](/img/structure/B162602.png)







![2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B162618.png)
![Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B162620.png)
